3,10b-Dihydro-1(2H)-fluoranthenone
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Overview
Description
3,10b-Dihydro-1(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10b-Dihydro-1(2H)-fluoranthenone typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.
Reduction Reactions: Specific reduction reactions may be used to introduce the dihydro functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
High-Pressure Reactions: Conducting reactions under high pressure to achieve desired transformations.
Chemical Reactions Analysis
Types of Reactions
3,10b-Dihydro-1(2H)-fluoranthenone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to introduce additional hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential therapeutic uses.
Medicine: Exploring its role in drug development and pharmacology.
Industry: Utilizing its properties in materials science and organic electronics.
Mechanism of Action
The mechanism of action of 3,10b-Dihydro-1(2H)-fluoranthenone involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Pathway Modulation: Influencing cellular pathways to achieve desired outcomes.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A parent compound with similar structural features.
Dihydrofluoranthene: A reduced form with additional hydrogen atoms.
Fluorenone: A related compound with a ketone functional group.
Uniqueness
3,10b-Dihydro-1(2H)-fluoranthenone is unique due to its specific structural configuration and functional groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
83291-46-7 |
---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3,10b-dihydro-2H-fluoranthen-1-one |
InChI |
InChI=1S/C16H12O/c17-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-7,16H,8-9H2 |
InChI Key |
MJUBIKFDXKMKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C3=CC=CC=C3C4=CC=CC1=C24 |
Origin of Product |
United States |
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